molecular formula C26H31N3O12 B1147801 5-Nitro BAPTA Tetramethyl Ester CAS No. 172646-43-4

5-Nitro BAPTA Tetramethyl Ester

Cat. No. B1147801
M. Wt: 577.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Nitro BAPTA Tetramethyl Ester often involves complex chemical reactions. For instance, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a compound with high nitrogen content and similar nitro functionalities, demonstrates the intricate processes involved in producing high-nitrogen energetic compounds with good oxygen balance through nitration reactions and subsequent characterization using various techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR (Yuchuan Li et al., 2012).

Molecular Structure Analysis

The crystal structure of related compounds, such as tetracesium bis(5-nitroisophthalate) heptahydrate, provides insight into the molecular structure analysis of nitro-substituted compounds. This particular structure was determined using single-crystal X-ray diffraction, showcasing a three-dimensional framework stabilized by hydrogen-bonding interactions (Graham Smith & U. Wermuth, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of 5-Nitro BAPTA Tetramethyl Ester and similar compounds often involve energetic behaviors and interactions. For example, the synthesis, characterization, and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate and its transition metal analogues reveal the energetic properties and stability of nitro-substituted tetrazoles, highlighting their sensitivity to friction and impact and their thermal stability (M. B. Talawar et al., 2005).

Physical Properties Analysis

The physical properties of compounds similar to 5-Nitro BAPTA Tetramethyl Ester, such as their stability towards reduction, are of significant interest. The synthesis of tetraethyl substituted pH-sensitive nitroxides of the imidazole series with enhanced stability towards reduction demonstrates the importance of physical properties in the application of these compounds. These nitroxides were found to be more stable in the presence of reducing agents and have longer halflives in biological environments, indicating the potential for functional applications (I. Kirilyuk et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-Nitro BAPTA Tetramethyl Ester and related compounds are crucial for understanding their reactivity and potential applications. The dissociation constants of BAPTA-type calcium buffers, including 5-nitro BAPTA, have been determined, showcasing the specificity and sensitivity of these compounds in biological systems (R. Pethig et al., 1989). These properties are essential for the design and application of BAPTA-type compounds in scientific research.

Scientific Research Applications

  • Dissociation Constants of BAPTA-type Calcium Buffers : 5-Nitro BAPTA has been identified as one of several BAPTA-type buffers with varying calcium dissociation constants. These buffers, including 5-Nitro BAPTA, are significant in calcium signaling studies due to their ability to bind calcium with different affinities (Pethig et al., 1989).

  • Nucleic Acid Related Compounds : The study explored efficient nitration of uracil base and nucleoside derivatives, including compounds like 5-Nitro-2′-deoxyuridine, which are related to 5-Nitro BAPTA Tetramethyl Ester. These compounds have shown antiviral activity and biological relevance (Giziewicz et al., 1999).

  • Fluorine-19 Nuclear Magnetic Resonance Spectroscopy for Intracellular Calcium Determination : 5F-BAPTA, a compound related to 5-Nitro BAPTA Tetramethyl Ester, has been used for measuring cytosolic free Ca2+ concentration in vivo, which is crucial for understanding cellular processes (Song et al., 1995).

  • Synthesis of Spin-Labelling Biomolecules : The synthesis of 3-substituted 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl radicals, which are useful for spin-labelling of biomolecules, represents an area where compounds similar to 5-Nitro BAPTA Tetramethyl Ester are utilized (Hankovszky et al., 1989).

  • Erythrocyte Studies with BAPTA Tetramethyl Ester : Research demonstrates that BAPTA Tetramethyl Ester can control calcium inside cells and is not toxic to human erythrocytes at certain concentrations. This finding is significant for understanding the cellular interactions of similar compounds (Luo, 1991).

  • Role of Nitric Oxide in Learning and Memory : NG‐nitro‐L‐arginine methyl ester, related to 5-Nitro BAPTA Tetramethyl Ester, has been studied for its role in learning, memory, and monoamine metabolism in the rat brain. This study contributes to our understanding of nitric oxide in neurological processes (Yamada et al., 1995).

  • Evaluation of New EPR Oximetry Probes : The study evaluated new Electron Paramagnetic Resonance (EPR) oximetry probes, including isoindoline nitroxides related to 5-Nitro BAPTA Tetramethyl Ester, for use in viable biological systems (Khan et al., 2011).

properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O12/c1-36-23(30)14-27(15-24(31)37-2)19-7-5-6-8-21(19)40-11-12-41-22-13-18(29(34)35)9-10-20(22)28(16-25(32)38-3)17-26(33)39-4/h5-10,13H,11-12,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQLUXELUIUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro BAPTA Tetramethyl Ester

Citations

For This Compound
1
Citations
EF Etter, MA Kuhn, FS Fay - Journal of Biological Chemistry, 1994 - Elsevier
… Trituration with methanol gives 0.89 g (41% yield) of pale yellow crystals of 4-hydroxy-5-formyl-5'-nitro BAPTA tetramethyl ester (Compound 11). NMR in CdC1, shows: 3.65 ppm 6H, s; …
Number of citations: 133 www.sciencedirect.com

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